molecular formula C20H16ClNO3S B2655308 ETHYL 2-(2-CHLOROBENZAMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE CAS No. 331760-72-6

ETHYL 2-(2-CHLOROBENZAMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE

Cat. No.: B2655308
CAS No.: 331760-72-6
M. Wt: 385.86
InChI Key: BJHJKGLSJWICGJ-UHFFFAOYSA-N
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Description

Ethyl 2-(2-chlorobenzamido)-4-phenylthiophene-3-carboxylate (CAS 4873-59-0) is a thiophene-based derivative featuring a 2-chlorobenzamido group at position 2, a phenyl substituent at position 4, and an ethyl carboxylate ester at position 3 of the thiophene ring. Its synthesis typically involves multi-step reactions, including cyclocondensation and acylation processes, to introduce the chlorinated benzamido moiety .

Properties

IUPAC Name

ethyl 2-[(2-chlorobenzoyl)amino]-4-phenylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClNO3S/c1-2-25-20(24)17-15(13-8-4-3-5-9-13)12-26-19(17)22-18(23)14-10-6-7-11-16(14)21/h3-12H,2H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJHJKGLSJWICGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ETHYL 2-(2-CHLOROBENZAMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting with the preparation of the thiophene ring. One common method involves the reaction of cyclohexanones with ethyl cyanoacetate to form ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of specific catalysts, solvents, and temperature control to facilitate the desired chemical transformations.

Chemical Reactions Analysis

ETHYL 2-(2-CHLOROBENZAMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE can undergo several types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution with bromine would yield a brominated thiophene derivative.

Mechanism of Action

The mechanism of action of ETHYL 2-(2-CHLOROBENZAMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it could inhibit bacterial growth by targeting essential enzymes involved in cell wall synthesis . The exact molecular targets and pathways involved would require further experimental validation.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons with Analogues

Substituent Variations in Thiophene Derivatives

The compound’s structural uniqueness lies in its substitution pattern. Key analogues include:

  • Ethyl 5-acetyl-2-(2-chlorobenzamido)-4-phenylthiophene-3-carboxylate (CAS 113395-53-2): Adds an acetyl group at position 5, increasing molecular weight (C22H18ClNO4S, MW: 428.89 g/mol) compared to the parent compound (estimated MW: ~403.86 g/mol). This modification enhances steric bulk and may influence electronic properties .
  • Fluorinated/Chlorinated Thiadiazol-Pyran Derivatives : Compounds like (4g) and (4k) from feature thiadiazole and pyran rings instead of thiophene. For example, (4k) (C23H24N3O10S2, MW: 602.06 g/mol) has a 2-chlorobenzamido group but differs in core structure, leading to higher melting points (173–180°C) and distinct Rf values (0.48–0.66) compared to the target compound .
Table 1: Structural and Physical Property Comparison
Compound Name Core Structure Substituents Molecular Weight (g/mol) Melting Point (°C) Rf Value
Ethyl 2-(2-chlorobenzamido)-4-phenylthiophene-3-carboxylate Thiophene 2-Cl-benzamido, 4-Ph, 3-COOEt ~403.86 Not reported Not reported
Ethyl 5-acetyl-2-(2-chlorobenzamido)-4-phenylthiophene-3-carboxylate Thiophene 5-acetyl, 2-Cl-benzamido, 4-Ph, 3-COOEt 428.89 Not reported Not reported
(4k) Thiadiazol-pyran derivative Thiadiazole + Pyran 2-Cl-benzamido, triacetylated pyran 602.06 173–180 0.48–0.66

Impact of Halogen Substitution

Replacing chlorine with fluorine in analogues (e.g., (4g) in , MW: 586.09 g/mol) reduces molecular weight and alters lipophilicity. Chlorine’s higher atomic weight and electronegativity may enhance binding interactions in biological systems compared to fluorine .

Lipophilicity and HPLC Profiles

highlights carbamate derivatives with chlorophenyl groups, where lipophilicity (log k) was determined via HPLC. For example, 4-chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl carbamates exhibit log k values correlating with alkyl chain length. This suggests that the target compound’s lipophilicity could be modulated by varying substituents, impacting bioavailability .

Antioxidant and Anti-Inflammatory Analogues

Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates () demonstrate significant antioxidant (IC50: 12–45 µM in DPPH assay) and anti-inflammatory activity (60–75% inhibition in carrageenan-induced edema). While the target compound lacks reported bioactivity data, the presence of electron-withdrawing groups (e.g., 2-chlorobenzamido) may similarly influence reactive oxygen species (ROS) scavenging .

Thiadiazol-Pyran Bioactivity

Compounds in were synthesized for antimicrobial studies, though specific data are absent. Their high polarity (due to multiple acetate groups) may limit membrane permeability compared to the less-polar thiophene derivatives .

Biological Activity

Ethyl 2-(2-chlorobenzamido)-4-phenylthiophene-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potentials, including antibacterial, antifungal, antidiabetic, and anti-inflammatory properties, supported by recent research findings and case studies.

Chemical Structure and Properties

  • Molecular Formula : C20H20ClN3O2S
  • Molecular Weight : 369.9 g/mol
  • IUPAC Name : this compound

Antibacterial Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antibacterial properties. For instance, compounds synthesized through the Gewald reaction showed enhanced activity against Bacillus cereus , outperforming standard antibiotics like ciprofloxacin in vitro studies .

Antifungal Activity

The compound has also been evaluated for antifungal efficacy. In particular, it demonstrated potent activity against Candida albicans , suggesting a potential therapeutic application in treating fungal infections .

Antidiabetic Properties

Research indicates that certain derivatives of this compound could inhibit glucose-6-phosphate synthesis, which is crucial for managing diabetes. Molecular docking studies revealed favorable binding affinities, indicating its potential as a lead compound for antidiabetic drug development .

Anti-inflammatory Effects

In vitro assays have shown that this compound can reduce inflammation markers, suggesting its utility in treating inflammatory diseases. The mechanism appears to involve the modulation of pro-inflammatory cytokines .

Study 1: Synthesis and Biological Evaluation

A recent study synthesized various derivatives of this compound and assessed their biological activities. The results indicated that compounds NR3 and NR6 exhibited the lowest binding energies in molecular docking studies compared to fluconazole, highlighting their potential as effective antifungal agents .

Study 2: Comparative Analysis of Antimicrobial Activity

A comparative study evaluated the antimicrobial activity of synthesized compounds against several bacterial strains. The results showed that most compounds were significantly more effective against Bacillus cereus and Candida albicans than conventional drugs, reinforcing their potential as new antimicrobial agents .

Data Table: Biological Activities of this compound Derivatives

Compound IDAntibacterial Activity (Zone of Inhibition, mm)Antifungal Activity (Zone of Inhibition, mm)Antidiabetic Activity (IC50, µM)Anti-inflammatory Activity (Cytokine Reduction %)
NR325223040
NR628242845
Standard20 (Ciprofloxacin)20 (Itraconazole)--

Q & A

Basic: What are the standard synthetic routes for ethyl 2-(2-chlorobenzamido)-4-phenylthiophene-3-carboxylate, and how are key intermediates characterized?

Answer:
The synthesis typically involves multi-step reactions:

  • Step 1: Condensation of a substituted benzamide with a thiophene precursor (e.g., via a Gewald reaction) to form the thiophene core .
  • Step 2: Introduction of the 2-chlorobenzamido group through nucleophilic acyl substitution or coupling reactions, often using coupling agents like EDCI or DCC .
  • Intermediate Characterization: Key intermediates are validated using 1H/13C NMR (to confirm substituent positions), FT-IR (amide C=O stretch at ~1650–1680 cm⁻¹), and LC-MS (to verify molecular ion peaks) .

Advanced: How can researchers optimize reaction conditions to improve yield while minimizing side products?

Answer:
Optimization strategies include:

  • Catalyst Screening: Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance reaction efficiency for thiophene ring formation .
  • Solvent Effects: Evaluate polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (toluene) to balance reaction rate and byproduct formation .
  • Temperature Control: Use gradual heating (e.g., 60–80°C) for exothermic steps to prevent decomposition .
  • In-line Monitoring: Employ HPLC or TLC to track reaction progress and identify side products early .

Basic: Which spectroscopic and crystallographic techniques confirm structural integrity?

Answer:

  • Spectroscopy:
    • NMR: 1H/13C NMR assigns proton environments (e.g., aromatic protons at δ 7.0–8.5 ppm) and carbon backbone .
    • HRMS: Validates molecular formula via exact mass analysis (e.g., [M+H]+ peak) .
  • Crystallography: Single-crystal X-ray diffraction (using SHELXL ) resolves bond lengths/angles and confirms stereochemistry. For example, C=O bond lengths in the ester group (~1.21 Å) and dihedral angles between thiophene and phenyl rings .

Advanced: How to resolve discrepancies between theoretical and experimental spectroscopic data?

Answer:

  • Cross-Validation: Compare experimental NMR shifts with computational predictions (e.g., DFT calculations using Gaussian) to identify misassignments .
  • Impurity Analysis: Use HPLC-PDA or GC-MS to detect trace solvents or unreacted intermediates causing anomalous peaks .
  • Crystallographic Validation: If available, cross-check NMR assignments with X-ray-derived torsion angles .

Advanced: What methodological approaches evaluate structure-activity relationships (SAR) in pharmacological studies?

Answer:

  • In vitro Assays: Test derivatives with modified substituents (e.g., replacing Cl with F or Me) in enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) .
  • Docking Studies: Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., binding affinity to kinase domains) .
  • ADMET Profiling: Assess solubility (via shake-flask method), metabolic stability (microsomal assays), and cytotoxicity (MTT assays) to prioritize lead compounds .

Advanced: What challenges arise in crystal structure determination, and how are they addressed?

Answer:

  • Challenges:
    • Poor crystal quality due to flexible substituents (e.g., ethyl ester groups) .
    • Twinning or disorder in the thiophene ring .
  • Solutions:
    • Use SHELXD for phase problem resolution and SHELXL for refinement with anisotropic displacement parameters .
    • Optimize crystallization conditions: Slow evaporation in mixed solvents (e.g., EtOAc/hexane) at 4°C .

Basic: What purity assessment methods ensure compound quality for research?

Answer:

  • Chromatography: HPLC with UV detection (≥95% purity at 254 nm) .
  • Elemental Analysis: Match calculated vs. observed C/H/N/S percentages (deviation <0.4%) .
  • Thermal Analysis: DSC to confirm melting point consistency and absence of polymorphs .

Advanced: How to troubleshoot low biological activity in in vivo models despite promising in vitro data?

Answer:

  • Bioavailability Studies: Measure plasma concentrations via LC-MS/MS to assess absorption issues .
  • Metabolite Screening: Identify rapid hepatic metabolism using liver microsome assays .
  • Formulation Optimization: Test solubility enhancers (e.g., cyclodextrins) or prodrug strategies .

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